molecular formula C21H21N9O B2370037 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 1797350-22-1

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No. B2370037
M. Wt: 415.461
InChI Key: QFZIGICBHQGFOW-UHFFFAOYSA-N
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H21N9O and its molecular weight is 415.461. The purity is usually 95%.
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Scientific Research Applications

Summary of the Application

Compounds with a similar structure have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown inhibitory activities against cancer cell lines such as MCF-7 and HCT-116 .

Methods of Application

The compounds were synthesized and their structures were established by NMR and MS analysis. They were then evaluated in vitro for cytotoxic activity against the cancer cell lines .

Results or Outcomes

Some of the compounds exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . Some compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

2. Antifungal Agents

Summary of the Application

Compounds with a similar structure have been designed and synthesized for their potential as antifungal agents .

Methods of Application

The potential ability of the new compounds to bind to lanosterol 14α-demethylase (CYP51), which is a molecular target for clinically used azole-antifungals, was assessed through molecular docking studies .

Results or Outcomes

The results of these studies are not specified in the source .

3. Antiproliferative Agents

Summary of the Application

Compounds with similar structures have been synthesized and evaluated for their potential as antiproliferative agents. These compounds have shown inhibitory activities against various cancer cell lines .

Methods of Application

The compounds were synthesized and their structures were established by NMR and MS analysis. They were then evaluated in vitro for antiproliferative activity against various cancer cell lines .

Results or Outcomes

Some of the compounds exhibited potent inhibitory activities against various cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . Some compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

4. Aromatase Inhibitors

Summary of the Application

Compounds with similar structures have been designed and synthesized for their potential as aromatase inhibitors .

Methods of Application

The potential ability of the new compounds to bind to the aromatase enzyme, which is a molecular target for clinically used aromatase inhibitors, was assessed through molecular docking studies .

Results or Outcomes

The results of these studies are not specified in the source .

5. Cytotoxic Agents

Summary of the Application

Compounds with similar structures have been synthesized and evaluated for their potential as cytotoxic agents. These compounds have shown inhibitory activities against various cancer cell lines .

Methods of Application

The compounds were synthesized and their structures were established by NMR and MS analysis. They were then evaluated in vitro for cytotoxic activity against various cancer cell lines .

Results or Outcomes

Some of the compounds exhibited potent inhibitory activities against various cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . Some compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

6. Antiviral Agents

Summary of the Application

Compounds with similar structures have been designed and synthesized for their potential as antiviral agents .

Methods of Application

The potential ability of the new compounds to bind to viral proteins, which are molecular targets for clinically used antiviral drugs, was assessed through molecular docking studies .

Results or Outcomes

The results of these studies are not specified in the source .

properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N9O/c1-16-18(13-23-30(16)17-5-3-2-4-6-17)21(31)28-11-9-27(10-12-28)19-7-8-20(26-25-19)29-15-22-14-24-29/h2-8,13-15H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZIGICBHQGFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

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